![molecular formula C22H22ClNO2 B12479246 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12479246.png)
1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine is an organic compound characterized by the presence of a chlorobenzyl group, a methoxybenzyl group, and a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base to form 3-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 4-methoxybenzylamine under reductive amination conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 1-{3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methoxybenzyl)methanamine
- 1-{3-[(4-Chlorobenzyl)oxy]phenyl}-N-(4-piperidinylmethyl)methanamine
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
Uniqueness: 1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H22ClNO2 |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-[[3-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C22H22ClNO2/c1-25-21-11-7-17(8-12-21)14-24-15-19-3-2-4-22(13-19)26-16-18-5-9-20(23)10-6-18/h2-13,24H,14-16H2,1H3 |
InChI Key |
RFTPJSWUJAKYNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12479163.png)
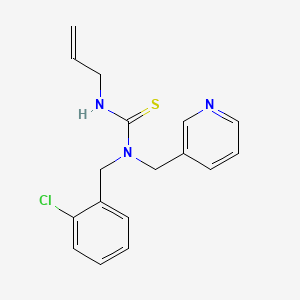
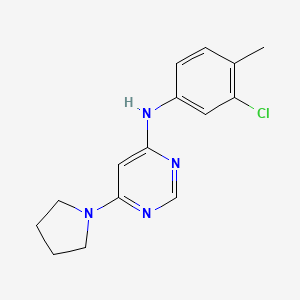
![2,5-dichloro-N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B12479184.png)
![N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]glycinamide](/img/structure/B12479186.png)
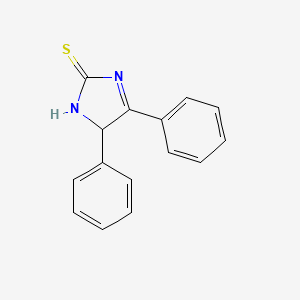
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B12479200.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B12479202.png)

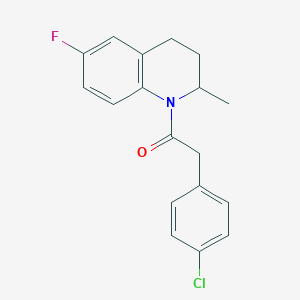
![N-(1-methoxypropan-2-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12479241.png)
![N-[3-(Dimethylamino)propyl]-2-[N-(2-methylphenyl)benzenesulfonamido]acetamide](/img/structure/B12479243.png)
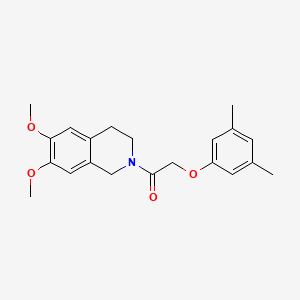
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12479252.png)
